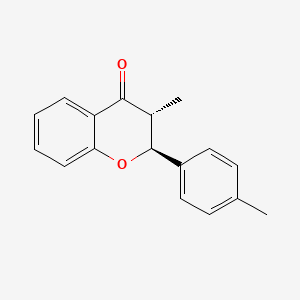

(2S,3R)-3-methyl-2-(p-tolyl)chroman-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H16O2 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

(2S,3R)-3-methyl-2-(4-methylphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O2/c1-11-7-9-13(10-8-11)17-12(2)16(18)14-5-3-4-6-15(14)19-17/h3-10,12,17H,1-2H3/t12-,17-/m0/s1 |

InChI Key |

CWNUDACRYAPXGT-SJCJKPOMSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C |

Canonical SMILES |

CC1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s,3r 3 Methyl 2 P Tolyl Chroman 4 One and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis of Chiral Chroman-4-ones

The synthesis of chiral chroman-4-ones, such as (2S,3R)-3-methyl-2-(p-tolyl)chroman-4-one, necessitates the use of stereoselective methods to establish the two contiguous stereocenters at the C-2 and C-3 positions. Various strategies have been developed to achieve this, including asymmetric reduction of prochiral precursors, organocatalytic approaches, transition metal-catalyzed cyclizations, and biocatalytic transformations.

Asymmetric Reduction Strategies for Chromone (B188151) Precursors

Asymmetric reduction of a corresponding chromone precursor, 3-methyl-2-(p-tolyl)chromone, represents a direct approach to furnishing the desired this compound. This strategy relies on the stereoselective reduction of the enone moiety of the chromone. While direct examples for this specific substrate are not prevalent in the literature, analogous reductions of substituted chromones have been successfully demonstrated using chiral catalysts.

For instance, rhodium-catalyzed asymmetric transfer hydrogenation has been employed for the reduction of 3-substituted chromones, achieving high diastereomeric ratios and excellent enantioselectivities. These reactions typically utilize a chiral ligand in combination with a rhodium precursor and a hydrogen source like formic acid/triethylamine. The choice of the chiral ligand is critical in dictating the stereochemical outcome of the reduction.

Table 1: Examples of Asymmetric Reduction of Chromone Derivatives

| Precursor | Catalyst/Ligand | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|---|

| 3-Formylchromone | [Rh(cod)Cl]₂ / Chiral Diamine | cis-3-(Hydroxymethyl)chroman-4-ol | up to 98:2 | up to >99% | Good |

| 2-CF₃-chromen-4-one | Rh-catalyst | Chiral 2-CF₃-chroman-4-one | - | Excellent | High |

Organocatalytic Approaches to Stereodefined Chroman-4-one Architectures

Organocatalysis has emerged as a powerful tool for the enantioselective and diastereoselective synthesis of complex molecules, including chroman-4-ones. These methods often involve the reaction of simple, achiral starting materials in the presence of a small organic molecule as a chiral catalyst.

One prominent organocatalytic strategy is the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, which can be designed to form the chroman-4-one ring system. For the synthesis of a 3-methyl-2-aryl-chroman-4-one, a potential approach involves the intramolecular oxy-Michael addition of a phenolic precursor bearing an enone moiety. Cinchona alkaloid-based bifunctional organocatalysts have been shown to be effective in promoting such cyclizations, affording 2-substituted chromans in high yields and enantioselectivities. nih.gov

Another relevant organocatalytic method is the tandem Michael-Henry reaction. For example, the reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes, catalyzed by cupreine, has been used to synthesize enantioenriched 2-aryl-3-nitrothiochroman-4-ols with good diastereoselectivities and high enantioselectivities. nih.gov While this example yields a thiochromane, the underlying principles of stereocontrol could be applicable to the synthesis of the corresponding chroman-4-one.

Table 2: Organocatalytic Synthesis of Chiral Chroman and Thiochroman Derivatives

| Reaction Type | Catalyst | Substrates | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|---|---|

| Intramolecular oxy-Michael addition | Cinchona-alkaloid-urea | Phenol with (E)-α,β-unsaturated ketone | 2-Substituted chroman | - | High | High |

| Tandem Michael-Henry | Cupreine | 2-Mercaptobenzaldehyde and β-nitrostyrene | 2-Aryl-3-nitrothiochroman-4-ol | up to 78:22 | up to 86% | Good |

Transition Metal-Catalyzed Stereoselective Cyclization Reactions

Transition metal catalysis offers a versatile platform for the construction of complex heterocyclic frameworks, including chroman-4-ones. Palladium-catalyzed reactions, for instance, have been utilized for the C-3 arylation of chromones, which could serve as a key step in building the desired 2,3-disubstituted core. researchgate.net

Furthermore, visible-light-driven, metal-free photoredox-neutral alkene acylarylation has been developed for the synthesis of 3-(arylmethyl)chroman-4-ones. frontiersin.org This method involves a radical-initiated cascade cyclization and could potentially be adapted for the introduction of different substituents at the C-3 position.

While direct applications for the synthesis of this compound are not explicitly detailed, the principles of these transition metal-catalyzed and photochemical reactions provide a conceptual framework for the design of new synthetic routes.

Biocatalytic Transformations for the Production of Enantiopure Chroman-4-one Derivatives

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. For the synthesis of chiral chroman-4-ones, biocatalytic reduction of a prochiral chromone precursor is a promising approach.

While specific enzymes for the reduction of 3-methyl-2-(p-tolyl)chromone have not been reported, the broader class of oxidoreductases, such as ene-reductases and alcohol dehydrogenases, are known to catalyze the asymmetric reduction of C=C and C=O bonds with high stereoselectivity. The screening of a library of such enzymes against the target chromone could lead to the identification of a biocatalyst capable of producing the desired (2S,3R) or other stereoisomers with high purity.

Regioselective Functionalization and Derivatization of the Chroman-4-one Core

The functionalization of a pre-formed chroman-4-one scaffold is a valuable strategy for accessing a diverse range of derivatives. This approach allows for the late-stage introduction of various substituents, which can be used to modulate the properties of the molecule.

Targeted Introduction of Substituents at C-2, C-3, and Aromatic Ring Positions

The chroman-4-one core possesses several sites that can be selectively functionalized. The C-2 and C-3 positions, adjacent to the carbonyl group and the heterocyclic oxygen, are particularly reactive, as is the aromatic A-ring.

Functionalization at C-2 and C-3: The introduction of substituents at the C-2 and C-3 positions of the chroman-4-one ring can be achieved through various methods. For instance, the C-3 position can be functionalized via enolate chemistry. The generation of an enolate from the chroman-4-one allows for subsequent reaction with electrophiles, such as methyl iodide, to introduce a methyl group at the C-3 position. princeton.edu

Functionalization of the Aromatic Ring: The aromatic A-ring of the chroman-4-one can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. wikipedia.orgtotal-synthesis.com The position of substitution is directed by the existing substituents on the ring and the electron-donating nature of the ether oxygen. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.orgyoutube.com For example, nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. The position of this substitution will be influenced by the directing effects of the substituents already present on the aromatic ring of the chroman-4-one core.

Chemical Transformations for Diverse Analogue Libraries

The chroman-4-one scaffold serves as a versatile template for generating diverse analogue libraries through various chemical transformations. These modifications are crucial for structure-activity relationship (SAR) studies and the development of novel bioactive compounds. Methodologies for derivatization often focus on the reactive positions of the chroman-4-one core, such as the C2, C3, and the carbonyl group at C4.

One prominent strategy involves cascade reactions to introduce functional groups. For instance, a metal-free cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates can yield ester-containing chroman-4-ones. mdpi.comnih.gov This transformation proceeds via an alkoxycarbonyl radical generated from the decarboxylation of oxalates, which then participates in a cyclization cascade. nih.gov The reaction is typically carried out using an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in a DMSO/water solvent system at elevated temperatures. mdpi.comnih.gov

Another approach to diversification is the modification of pre-existing chromone systems. For example, 2-alkyl-substituted chroman-4-ones can be synthesized from 3-chlorochromones through a zinc-mediated cascade involving decarboxylative β-alkylation and subsequent dechlorination. rsc.org This method allows for the introduction of a variety of alkyl groups at the C2 position under mild conditions, expanding the chemical space of accessible analogues. rsc.org

The carbonyl group and the adjacent C3 position are also common sites for modification. 3-Azahetarylchroman-4-ones, for example, can undergo a range of transformations including the formation of oximes and hydrazones at the C4 position. univ.kiev.ua Furthermore, the C3 position can be functionalized through reactions like the Knoevenagel condensation of 3-formylchromones with active methylene (B1212753) compounds, which, although starting from the chromone oxidation state, provides a pathway to highly substituted systems that can be subsequently reduced to the chroman-4-one level. nih.gov These reactions introduce new heterocyclic rings and functional groups, significantly increasing molecular diversity. univ.kiev.uanih.gov

Table 1: Selected Chemical Transformations for the Generation of Chroman-4-one Analogues

| Starting Material | Reagents and Conditions | Product Type | Yield (%) |

| 2-(Allyloxy)benzaldehyde | Dimethyl oxalate, (NH₄)₂S₂O₈, DMSO/H₂O, 90 °C | Methyl 2-(4-oxochroman-3-yl)acetate | 71% nih.gov |

| 3-Chlorochromone | 4-(tert-Butyl)phenyl-NHPI ester, Zn, Et₃N, MeCN, rt | 2-(4-(tert-Butyl)benzyl)chroman-4-one | 75% rsc.org |

| 3-Formylchromone | 3-Methyl-1-phenylpyrazolin-5-(4H)-one, Acetic Acid | (Z)-4-((4-oxo-4H-chromen-3-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 47-85% nih.gov |

| 3-Azahetarylchromone | Hydroxylamine hydrochloride | 3-Azahetarylchroman-4-one oxime | N/A univ.kiev.ua |

Synthesis of Polycyclic and Spirocyclic Chroman-4-one Systems

Building upon the fundamental chroman-4-one framework, advanced synthetic methodologies have been developed to construct more complex molecular architectures, including polycyclic and spirocyclic systems. These intricate structures are of significant interest in medicinal chemistry as they can orient functional groups in precise three-dimensional arrangements.

Palladium-catalyzed domino reactions represent a powerful tool for assembling polycyclic compounds. One such approach is the [2 + 2 + 1] domino annulation of 3-iodochromones, α-bromo carbonyl compounds, and tetracyclododecene (TCD). rsc.org This method efficiently constructs chromone-containing polycyclic molecules that feature fused and bridged ring systems with excellent diastereoselectivity. rsc.org Although this example starts with a chromone, the resulting polycyclic scaffold can be selectively reduced to the corresponding chroman-4-one system.

The synthesis of spirocyclic chroman-4-ones often involves intramolecular cyclization or cascade reactions where one of the reacting partners is tethered to the chroman core. A palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade has been developed to create spirocyclic pyrrolines fused to other ring systems, showcasing a strategy that could be adapted to chroman-4-one precursors. nih.gov This process involves the formation of a key spiropalladacycle intermediate which is then trapped by a C2 synthon to form a six-membered ring. nih.gov

More directly, spirocyclic chromane (B1220400) derivatives have been synthesized as potential inhibitors of the p300/CBP histone acetyltransferase. nih.gov The synthetic routes to these compounds often involve multi-step sequences. For example, the synthesis of a spirocyclic chromane involved the nucleophilic substitution of an α-bromoamide derivative of (S)-chroman-4-amine, followed by a palladium-catalyzed Suzuki coupling to complete the synthesis of the target molecule. nih.gov These strategies highlight the modularity and robustness of modern synthetic methods in creating complex, biologically relevant molecules based on the chroman scaffold. nih.gov

Table 2: Methodologies for the Synthesis of Polycyclic and Spirocyclic Chroman-4-one Systems

| Reaction Type | Key Reactants | Catalyst/Reagents | Resulting System | Key Features |

| [2 + 2 + 1] Domino Annulation | 3-Iodochromone, α-Bromo carbonyl compound, Tetracyclododecene | Pd(OAc)₂, PPh₃, K₂CO₃ | Fused/Bridged Polycyclic Chromone | High efficiency and excellent diastereoselectivity. rsc.org |

| Narasaka–Heck/C–H Activation/[4+2] Annulation | γ,δ-Unsaturated oxime ester, 2-Chlorobenzoic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Spirocyclic Pyrroline | Forms spiropalladacycle intermediate; high regiocontrol. nih.gov |

| Multi-step Synthesis | (S)-Chroman-4-amine, 4-Fluorobenzyl bromide, Bromoacetyl bromide | Various, including Pd-catalyzed Suzuki coupling | Spirocyclic Chromane | Modular synthesis for targeted biological applications. nih.gov |

Structure Activity Relationship Sar Studies and Computational Design Principles for 2s,3r 3 Methyl 2 P Tolyl Chroman 4 One Analogs

Stereochemical Determinants of Potency, Selectivity, and Biological Outcome

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that dictates the biological activity of chiral compounds like (2S,3R)-3-methyl-2-(p-tolyl)chroman-4-one. longdom.org The specific spatial orientation of substituents influences how a molecule interacts with its biological target, such as enzymes and receptors, which are themselves chiral. longdom.orgnih.gov

The potency and selectivity of chroman-4-one analogs are often highly dependent on their stereochemistry. For instance, in a study of chroman-4-one derivatives as SIRT2 inhibitors, the individual enantiomers of a lead compound exhibited different inhibitory activities. The (-)-enantiomer was found to be a more potent inhibitor with an IC50 value of 1.5 μM compared to the (+)-enantiomer, which had an IC50 of 4.5 μM. nih.gov This highlights that even subtle differences in the spatial arrangement of atoms can lead to significant variations in biological response. The relative orientation of substituents can directly influence ligand interaction within the protein binding pocket or force a more favorable orientation for another substituent to fit into the binding pocket, thereby modulating activity. nih.gov

The biological outcome is also profoundly affected by stereochemistry. The specific arrangement of functional groups in this compound is crucial for its interaction with its target. Any change in the stereochemical configuration at the C-2 and C-3 positions could lead to a significant loss of activity or a change in the biological profile. This is because the precise positioning of the p-tolyl group at C-2 and the methyl group at C-3 in the (2S,3R) configuration is likely essential for optimal binding to the target protein.

Positional and Substituent Effects on the Chroman-4-one Pharmacophore

The chroman-4-one scaffold serves as a pharmacophore, the essential part of a molecule responsible for its biological activity. Modifications to this core structure through the introduction of various substituents at different positions can significantly alter the compound's pharmacological profile.

Substitutions at the C-2, C-3, and the aromatic A-ring of the chroman-4-one skeleton play a pivotal role in modulating target binding and biological activity.

C-2 Position: The substituent at the C-2 position significantly influences the activity of chroman-4-one derivatives. Studies on SIRT2 inhibitors have shown that the nature of the substituent at this position is critical. For instance, introducing a phenyl group at C-2 resulted in decreased inhibition compared to an n-pentyl-substituted analog, suggesting that bulky groups directly connected to the ring system can diminish the inhibitory effect. acs.orgnih.gov

Aromatic Ring Substitutions: Substituents on the aromatic A-ring are often necessary to achieve significant biological activity. For example, an unsubstituted 2-pentylchroman-4-one was found to have lost all inhibitory activity against SIRT2, indicating the importance of aromatic substitutions. acs.orgnih.gov Larger, electron-withdrawing groups at the 6- and 8-positions have been shown to be favorable for SIRT2 inhibition. nih.govnih.gov Specifically, a substituent at the 6-position was found to be more important for activity than one at the 8-position. acs.orgnih.gov

The following table summarizes the impact of various substitutions on the SIRT2 inhibitory activity of chroman-4-one analogs:

| Compound | C-2 Substituent | C-6 Substituent | C-8 Substituent | SIRT2 Inhibition (%) | IC50 (µM) |

| 1a | n-Pentyl | Cl | Br | >70 | 3.5 |

| (-)-1a | n-Pentyl | Cl | Br | >70 | 1.5 |

| (+)-1a | n-Pentyl | Cl | Br | >70 | 4.5 |

| 1b | n-Pentyl | H | H | <10 | Not Determined |

| 1c | n-Pentyl | Br | Br | >70 | 1.5 |

| 1i | n-Pentyl | H | Br | 27 | Not Determined |

| 1j | n-Pentyl | F | F | 18 | Not Determined |

| 1k | n-Propyl | Cl | Br | 76 | 10.6 |

| 1n | Isopropyl | Cl | Br | 52 | Not Determined |

| 3b | Phenyl | Cl | Br | 20 | Not Determined |

Data sourced from a study on SIRT2 inhibitors. nih.gov

The length and steric bulk of alkyl substituents, particularly at the C-2 position, are critical parameters for optimizing the biological activity of chroman-4-one analogs.

Research on SIRT2 inhibitors has demonstrated that an alkyl chain with three to five carbons at the 2-position is crucial for high potency. acs.orgnih.gov The n-pentyl group was identified as having the most optimal length among the studied alkyl derivatives. acs.orgnih.gov Branching of the alkyl chain in the vicinity of the chroman-4-one ring system was found to decrease inhibitory activity. For example, the isopropyl analogue was less active than the n-propyl derivative. acs.orgnih.gov

Furthermore, the introduction of bulky groups directly attached to the ring system can diminish the inhibitory effect. acs.orgnih.gov This suggests that while a certain degree of lipophilicity and steric presence is required for effective binding, excessive bulk can lead to steric hindrance and prevent the molecule from fitting optimally into the active site of the target enzyme.

The electronic properties of substituents on the chroman-4-one scaffold can dramatically alter biological activity. Electron-withdrawing and electron-donating groups can influence the electron density distribution within the molecule, affecting its interaction with the biological target.

Studies have shown that electron-withdrawing groups on the aromatic ring generally enhance the activity of chroman-4-one-based SIRT2 inhibitors. nih.gov For instance, dihalogenated derivatives were found to be more potent than the unsubstituted analog. nih.gov It has been clarified that electron-rich chroman-4-ones are generally less potent inhibitors than electron-poor compounds. acs.orgnih.gov This indicates that the electronic nature of the substituents plays a significant role in modulating the inhibitory potential of these compounds. The relative positions of electron-withdrawing and electron-donating groups on the chroman-4-one skeleton can influence the chemical shifts in NMR spectra, which can be correlated with their electronic effects. mdpi.com

Ligand-Based and Structure-Based Drug Design Approaches for Novel Chroman-4-one Scaffolds

The development of novel and more potent chroman-4-one analogs can be guided by both ligand-based and structure-based drug design approaches.

Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the analysis of the structure-activity relationships of a series of known active compounds. By identifying the common structural features (pharmacophore) required for activity, new molecules with improved properties can be designed. For chroman-4-one analogs, this would involve analyzing the SAR data to understand the optimal stereochemistry, substituent patterns, and electronic properties required for a desired biological effect.

Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based drug design becomes a powerful tool. This approach involves docking potential ligands into the active site of the target to predict their binding affinity and orientation. This allows for the rational design of molecules that can form favorable interactions with the target, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For the design of novel chroman-4-one scaffolds, this would involve using the known structure of a target enzyme (e.g., SIRT2) to computationally model the binding of different analogs. This can help in optimizing the substituents at various positions to enhance binding affinity and selectivity. The development of 2-alkyl-substituted chroman-4-ones provides a diverse library of compounds that can be used for such computational studies. rsc.org

By combining these computational approaches with synthetic chemistry, it is possible to accelerate the discovery and optimization of novel chroman-4-one derivatives with desired therapeutic profiles.

Advanced Analytical and Computational Methodologies in Chroman 4 One Research

High-Resolution Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

High-resolution spectroscopy provides the foundational data for confirming the identity and three-dimensional structure of newly synthesized or isolated compounds. For a molecule with multiple chiral centers, such as (2S,3R)-3-methyl-2-(p-tolyl)chroman-4-one, these techniques are indispensable for verifying the precise spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic molecules in solution. creative-biostructure.com For complex isomers, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information, but two-dimensional (2D) NMR experiments are essential for definitive stereochemical assignment. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling, establishing the connectivity of protons within the molecule. For this compound, it would confirm the coupling between the proton at C2 (H2) and the proton at C3 (H3), as well as the coupling between H3 and the methyl protons at C3.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each proton to its corresponding carbon in the chroman-4-one backbone and the p-tolyl substituent.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over 2-3 bonds) between protons and carbons. creative-biostructure.com This is crucial for piecing together the molecular framework, for instance, by showing correlations from the H2 proton to carbons in the aromatic ring of the chroman core and the p-tolyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): The Nuclear Overhauser Effect (NOE) is a through-space interaction that provides information about the spatial proximity of protons. For assigning the stereochemistry of this compound, NOESY is critical. A strong NOE signal between the proton at C2 and the proton at C3 would indicate they are on the same face of the chroman ring (cis), while the absence of such a signal would suggest a trans relationship. Given the specified (2S,3R) configuration, a trans relationship is expected, which would be confirmed by specific NOE correlations.

| Experiment | Correlated Nuclei | Structural Information Provided |

|---|---|---|

| COSY | H2 ↔ H3 | Confirms covalent bond pathway between C2 and C3. |

| HSQC | H2 ↔ C2; H3 ↔ C3 | Assigns specific ¹H signals to their directly bonded ¹³C atoms. |

| HMBC | H2 ↔ C4 (carbonyl); H2 ↔ Carbons of p-tolyl ring | Confirms connectivity across the molecular skeleton. |

| NOESY | H2 ↔ Protons on p-tolyl ring; H3 ↔ C3-Methyl protons | Confirms through-space proximity, establishing the trans stereochemistry between the p-tolyl group at C2 and the methyl group at C3. |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) can provide mass accuracy at the sub-parts-per-million (ppm) level, allowing for the confident determination of a unique molecular formula from the measured exact mass. copernicus.org

For this compound (C₁₇H₁₆O₂), HRMS would provide an experimental mass value that can be matched to its calculated theoretical mass, distinguishing it from other potential compounds with the same nominal mass. Furthermore, tandem mass spectrometry (MS/MS) can be employed. In this technique, the molecular ion is isolated and fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a molecular fingerprint, providing definitive structural confirmation. For instance, characteristic fragments would arise from the cleavage of the p-tolyl group or the loss of carbon monoxide from the chromanone ring, helping to differentiate it from its isomers. mdpi.com

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₇H₁₆O₂ | Elemental composition of the target compound. |

| Calculated Monoisotopic Mass | 252.11503 Da | The theoretical exact mass used for comparison with experimental data. |

| Expected m/z [M+H]⁺ | 253.12231 | The expected mass-to-charge ratio for the protonated molecule in positive ion mode. |

| Expected m/z [M+Na]⁺ | 275.10425 | The expected mass-to-charge ratio for the sodium adduct. |

Computational Chemistry for Mechanistic and Predictive Modeling

Computational chemistry provides invaluable insights into the properties and reactivity of molecules, complementing experimental findings. These methods allow researchers to model reaction pathways, predict biological activity, and understand complex molecular interactions at an atomic level.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. grafiati.com

Molecular Docking: This method predicts the preferred orientation and binding affinity of the ligand when it binds to the active site of a receptor. nih.gov The process generates a binding score, often expressed in kcal/mol, which estimates the strength of the interaction. nih.gov A lower binding energy generally indicates a more favorable interaction. Docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. najah.edu By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose. nih.gov Key metrics such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are analyzed to understand the conformational changes and stability of the complex.

| Parameter | Description | Example Value/Output |

|---|---|---|

| Docking Score | Estimated binding affinity of the ligand to the protein's active site. | -8.5 kcal/mol |

| Key Interactions | Specific non-covalent bonds stabilizing the complex. | Hydrogen bond with Ser-152; Pi-stacking with Phe-268. |

| RMSD | Measures the average deviation of the protein backbone over the simulation time, indicating structural stability. | Stable trajectory with RMSD plateauing at ~2.1 Å. |

| RMSF | Measures the fluctuation of individual residues, highlighting flexible regions of the protein. | Low fluctuation in active site residues, indicating stable ligand binding. |

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is widely applied to study reaction mechanisms, predict spectroscopic properties, and explain the stereoselectivity of chemical reactions. rsc.org

In the context of synthesizing this compound, DFT calculations can be used to model the reaction pathway. By calculating the energies of reactants, transition states, intermediates, and products, researchers can determine the activation energy for different stereochemical outcomes. umn.edu This allows for a rational explanation of why the (2S,3R) diastereomer is formed preferentially over other possibilities (e.g., 2R,3S; 2S,3S; 2R,3R). The calculations can elucidate the transition state geometry that leads to the observed product, providing a deep understanding of the factors controlling stereoselectivity. rsc.org Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also offer insights into the molecule's reactivity. researchgate.net

| Stereoisomer | Transition State (TS) | Relative Energy of TS (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| (2S,3R) - trans | TS-1 | 0.0 (Reference) | Major Product |

| (2S,3S) - cis | TS-2 | +2.1 | Minor Product |

| (2R,3S) - cis | TS-3 | +2.1 | Minor Product |

| (2R,3R) - trans | TS-4 | 0.0 (Reference) | Major Product (Enantiomer) |

When the biological target of a compound like this compound is a protein whose three-dimensional structure has not been experimentally determined (e.g., by X-ray crystallography or NMR), homology modeling can be used to generate a predictive model. nih.gov

This computational technique builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). yasara.org The process involves:

Template Identification: Searching a database (like the Protein Data Bank, PDB) for proteins with a similar amino acid sequence to the target. yasara.org

Sequence Alignment: Aligning the target sequence with the template sequence.

Model Building: Constructing the 3D model of the target by copying the coordinates of the aligned residues from the template.

Loop Modeling and Refinement: Building the structures for regions that differ between the target and template (e.g., loops) and refining the entire model to resolve steric clashes and optimize its geometry.

The resulting homology model, while not as precise as an experimental structure, is often of sufficient quality to be used in molecular docking simulations to gain initial insights into the ligand-receptor interactions. mdpi.com

Biochemical and Biophysical Assays for Target Engagement and Pathway Validation

In the quest to understand the therapeutic potential of novel chemical entities, a suite of sophisticated analytical techniques is employed to elucidate their mechanism of action, target engagement, and effects on cellular pathways. For a compound such as this compound, which belongs to the promising class of chroman-4-one derivatives, a multi-faceted approach involving biochemical and biophysical assays is crucial. This section delves into the specific methodologies that are instrumental in characterizing the biological activity of this compound.

Fluorescence-based assays are a cornerstone of modern drug discovery, offering high sensitivity and throughput for quantifying enzyme activity and inhibition. For chroman-4-one derivatives, these assays have been particularly valuable in identifying and characterizing inhibitors of sirtuins, a class of NAD+-dependent histone deacetylases (HDACs). nih.govnih.gov

The principle of these assays often involves a fluorogenic substrate that is deacetylated by the enzyme, leading to a change in fluorescence upon development. To investigate the inhibitory potential of this compound against a specific sirtuin, such as SIRT2, a commercially available assay kit would typically be used. The assay would involve incubating the enzyme with its substrate and varying concentrations of the test compound. The resulting fluorescence is measured over time, allowing for the calculation of the rate of reaction.

The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. In a hypothetical study, the inhibitory profile of this compound against sirtuin isoforms could be determined, with data presented as shown in Table 1.

Table 1. Hypothetical Inhibitory Activity of this compound against Sirtuin Isoforms

| Enzyme | IC50 (µM) |

|---|---|

| SIRT1 | >100 |

| SIRT2 | 8.5 |

This illustrative data suggests that this compound is a selective inhibitor of SIRT2, a finding that would guide further investigation into its potential therapeutic applications, for instance, in neurodegenerative diseases or cancer, where SIRT2 is a known target. nih.govacs.org

To validate the enzymatic inhibition observed in fluorescence-based assays within a cellular context, Western blotting is an indispensable technique. This method allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. In the context of HDAC inhibitors, Western blotting is used to assess the acetylation status of histone and non-histone proteins that are substrates of the targeted deacetylase. nih.gov

Following treatment of a relevant cell line with this compound, whole-cell lysates would be prepared and the proteins separated by gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific to the acetylated form of the protein of interest. An antibody against the total protein is also used as a loading control to ensure equal protein amounts are being compared.

For a SIRT2 inhibitor, a key substrate to examine is α-tubulin. Inhibition of SIRT2 is expected to lead to an increase in the acetylation of α-tubulin. A hypothetical Western blot result for this compound could demonstrate a dose-dependent increase in acetylated α-tubulin levels, as depicted in the illustrative Table 2.

Table 2. Illustrative Quantification of Acetylated α-Tubulin Levels by Western Blot

| Treatment | Concentration (µM) | Relative Acetylated α-Tubulin Level |

|---|---|---|

| Vehicle Control | 0 | 1.0 |

| This compound | 5 | 2.3 |

| This compound | 10 | 4.1 |

Such a result would provide strong evidence that this compound engages its target, SIRT2, within the cell and modulates the acetylation of its downstream substrates.

To understand the functional consequences of target engagement by this compound, a variety of in vitro cell-based assays are employed. These assays can assess the compound's impact on cellular processes such as proliferation, viability, and apoptosis. Given that many chroman-4-one derivatives have been investigated for their anticancer properties, evaluating the effect of this compound on cancer cell lines would be a logical step. acs.orgnih.govnih.gov

Cell viability can be assessed using assays such as the MTT assay, which measures the metabolic activity of cells. A decrease in metabolic activity is indicative of reduced cell viability or proliferation. To determine the cytotoxic or anti-proliferative potential of the compound, various cancer cell lines would be treated with increasing concentrations of this compound for a defined period, typically 48 to 72 hours.

The results are often presented as the concentration of the compound that causes a 50% reduction in cell viability (IC50). Hypothetical IC50 values for this compound against a panel of human cancer cell lines are presented in Table 3.

Table 3. Hypothetical Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 22.8 |

| HL-60 | Leukemia | 9.7 |

These illustrative findings would suggest that this compound exhibits anti-proliferative activity, particularly against leukemia cell lines. Further cell-based assays could then be employed to investigate the underlying mechanism, such as cell cycle analysis by flow cytometry or apoptosis induction assays, to provide a comprehensive understanding of the compound's effects on cellular pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.